3-Amino-1-benzylpyrrolidine-3-carbonitrile

Description

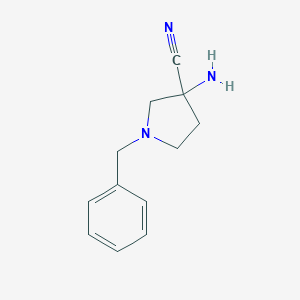

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-benzylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-8,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COESXKHUIKDTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C#N)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622204 | |

| Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145090-28-4 | |

| Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 1 Benzylpyrrolidine 3 Carbonitrile

Established Synthetic Routes to the 3-Amino-1-benzylpyrrolidine Core

Synthesis via Reduction of 3-Amino-1-benzylpyrrolidine-2,5-dione

A primary route to the 3-amino-1-benzylpyrrolidine core involves the chemical reduction of a substituted succinimide (B58015) precursor. This method typically begins with the synthesis of 3-Amino-1-benzylpyrrolidine-2,5-dione. One documented preparation of this intermediate involves the catalytic hydrogenation of 1-benzyl-3-benzylaminopyrrolidine-2,5-dione using a palladium on charcoal catalyst under hydrogen pressure. prepchem.com

Once the dione (B5365651) is obtained, the core pyrrolidine (B122466) ring is formed by the reduction of the two carbonyl groups. Strong hydride-donating reagents are required for this transformation. Lithium aluminum hydride (LAH) is a widely used reagent for the reduction of amides and imides to the corresponding amines. masterorganicchemistry.comwikipedia.org The reaction proceeds by the nucleophilic attack of hydride ions from the AlH₄⁻ complex on the carbonyl carbons of the succinimide ring. This process, typically conducted in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), reduces both carbonyl groups to methylene (B1212753) (CH₂) groups, yielding the 1-benzyl-3-aminopyrrolidine core. reddit.combyjus.com

Table 1: Synthesis via Reduction of 3-Amino-1-benzylpyrrolidine-2,5-dione

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| 1 | 1-Benzyl-3-benzylaminopyrrolidine-2,5-dione | H₂, Palladium on charcoal (Pd/C), Ethanol | 3-Amino-1-benzylpyrrolidine-2,5-dione |

Enantioselective Synthesis from Optically Active L-Aspartic Acid Derivatives

For applications requiring specific stereoisomers, enantioselective synthesis is crucial. L-Aspartic acid, a naturally occurring and optically active amino acid, serves as an excellent chiral starting material for synthesizing enantiomerically pure 3-aminopyrrolidine (B1265635) derivatives. researchgate.net This approach leverages the inherent chirality of L-aspartic acid to construct the pyrrolidine ring with a defined stereocenter.

The synthesis typically begins with the protection of the amino and carboxylic acid groups of L-aspartic acid. For instance, the amino group can be protected with a benzyloxycarbonyl (Cbz) group. uc.pt The protected L-aspartic acid derivative is then subjected to a series of reactions, including cyclization to form the pyrrolidine ring. This key cyclization step ensures that the stereochemistry at the chiral carbon of the starting amino acid is transferred to the final product. Subsequent chemical modifications and deprotection steps yield the enantiomerically pure (S)-3-amino-1-benzylpyrrolidine. researchgate.net This strategy is highly valued for its ability to produce compounds with high optical purity.

Table 2: Enantioselective Synthesis from L-Aspartic Acid

| Key Feature | Description |

|---|---|

| Chiral Source | L-Aspartic Acid |

| Strategy | Incorporation of the natural stereocenter into the pyrrolidine ring. |

| Common Intermediate | N-protected L-Aspartic acid derivatives (e.g., N-Cbz-L-aspartic acid). |

Curtius Rearrangement Approaches from Acylhydrazides

The Curtius rearrangement is a versatile chemical transformation used to convert a carboxylic acid into a primary amine with the loss of one carbon atom. sigmaaldrich.com This reaction has been successfully applied as a key step in the synthesis of 1-benzyl-3-aminopyrrolidine. researchgate.net The process starts with a suitable pyrrolidine-3-carboxylic acid derivative.

The carboxylic acid is first converted into an acyl azide (B81097). This is often achieved by treating an activated form of the acid (like an acid chloride or mixed anhydride) with sodium azide, or by reacting an acylhydrazide with nitrous acid. researchgate.net The acyl azide intermediate is then heated, causing it to undergo a concerted rearrangement where it loses nitrogen gas (N₂) and forms an isocyanate. This isocyanate is not typically isolated but is trapped in situ with a nucleophile. Hydrolysis of the isocyanate with water or acid yields the primary amine, completing the transformation to the 3-amino-1-benzylpyrrolidine core. sigmaaldrich.com

Table 3: Key Stages of the Curtius Rearrangement

| Stage | Transformation | Intermediate/Product |

|---|---|---|

| 1 | Carboxylic acid activation and conversion | Acylhydrazide or Acyl azide |

| 2 | Thermal rearrangement | Isocyanate |

Preparation from 1-Benzyl-3-pyrrolidone Derivatives via Oximation and Reduction

An alternative synthetic pathway to the 3-amino-1-benzylpyrrolidine core begins with the readily available ketone, 1-benzyl-3-pyrrolidinone (B141626). nih.govnih.gov This two-step sequence involves the conversion of the ketone carbonyl group into an amino group.

In the first step, 1-benzyl-3-pyrrolidinone is reacted with hydroxylamine (B1172632) or hydroxylamine hydrochloride to form the corresponding oxime. misuratau.edu.lynih.gov This reaction, known as oximation, replaces the C=O double bond with a C=N-OH double bond.

The second step is the reduction of the oxime to the primary amine. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere, is a common method. sigmaaldrich.comorganic-chemistry.org Alternatively, chemical reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst or other hydride sources can be used to effectively reduce the oxime C=N bond to yield 1-benzyl-3-aminopyrrolidine. mdpi.com

Table 4: Synthesis from 1-Benzyl-3-pyrrolidone

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 (Oximation) | 1-Benzyl-3-pyrrolidinone | Hydroxylamine (NH₂OH) | 1-Benzyl-3-pyrrolidinone oxime |

Chemical Transformations Involving the Nitrile Functionality of 3-Amino-1-benzylpyrrolidine-3-carbonitrile

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. In the context of this compound, the nitrile is a key site for chemical modification.

Hydrolysis to 3-Amino-1-benzylpyrrolidine-3-carboxylic Acid

One of the most fundamental transformations of a nitrile is its hydrolysis to a carboxylic acid. This reaction converts the carbon-nitrogen triple bond of the nitrile into a carboxyl group (-COOH). The hydrolysis of this compound can be performed under either acidic or alkaline conditions. sigmaaldrich.com

Under acidic conditions, the nitrile is typically heated under reflux with a strong acid such as hydrochloric acid or sulfuric acid. sigmaaldrich.com The reaction mechanism involves the initial protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is then further hydrolyzed under the acidic conditions to the final carboxylic acid and an ammonium (B1175870) salt.

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). The mechanism proceeds via the nucleophilic attack of a hydroxide ion on the nitrile carbon. Similar to the acidic pathway, an amide intermediate is formed, which is subsequently hydrolyzed to a carboxylate salt. A final acidification step with a strong acid is then required to protonate the carboxylate and yield the free 3-Amino-1-benzylpyrrolidine-3-carboxylic acid. sigmaaldrich.com

Table 5: Conditions for Nitrile Hydrolysis

| Condition | Reagents | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | Dilute HCl or H₂SO₄, Heat | Carboxylic Acid + Ammonium Salt | 3-Amino-1-benzylpyrrolidine-3-carboxylic Acid |

Exploration of Other Functional Group Interconversions at the Nitrile Position

The nitrile group in this compound is a versatile functional handle that can be converted into a variety of other important chemical moieties. These transformations are crucial for creating analogues and derivatives with potentially diverse applications. The primary interconversions include reduction to amines, hydrolysis to carboxylic acids, and reaction with organometallic reagents to form ketones.

Reduction to Primary Amines: The most common transformation of a nitrile is its reduction to a primary amine. This can be effectively achieved using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like Platinum Oxide (PtO₂) or Palladium on Carbon (Pd/C). vanderbilt.edu This conversion is fundamental in synthetic chemistry, transforming the cyano group into a reactive aminomethyl group (-CH₂NH₂).

Partial Reduction to Aldehydes: Selective reduction of the nitrile to an aldehyde is also possible. This is typically accomplished using one equivalent of Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which stops the reaction at the imine stage. vanderbilt.edulibretexts.org Subsequent hydrolysis during the work-up yields the aldehyde. vanderbilt.edu

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction provides a route to pyrrolidine-3-carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry.

Conversion to Ketones: The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the nitrile group leads to the formation of an imine anion intermediate after nucleophilic attack. libretexts.org This intermediate is then hydrolyzed to produce a ketone, allowing for the introduction of various alkyl or aryl groups at this position. libretexts.org

| Transformation | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Full Reduction | LiAlH₄, H₂, Pd/C | Primary Amine (-CH₂NH₂) | vanderbilt.edu |

| Partial Reduction | DIBAL-H (1 eq.), then H₂O | Aldehyde (-CHO) | vanderbilt.edulibretexts.org |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) | libretexts.org |

| Addition of Organometallics | R-MgBr or R-Li, then H₂O | Ketone (-C(O)R) | libretexts.org |

Advanced Synthetic Strategies for Pyrrolidine-Based Scaffolds Relevant to the Compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and numerous advanced synthetic strategies have been developed for its construction. mdpi.com These methods offer control over stereochemistry and substitution patterns, which is essential for the synthesis of complex molecules like this compound and its derivatives.

Intramolecular Cyclization Reactions in Pyrrolidine Ring Formation

Intramolecular cyclization is a powerful strategy for forming the pyrrolidine ring from acyclic precursors. nih.gov This approach involves a ring-closing reaction where a nucleophilic group attacks an electrophilic center within the same molecule. A common method is the cyclization of an amino alcohol, where the nitrogen atom acts as the nucleophile. organic-chemistry.org For instance, the cyclization of an alkene can be achieved using a Grubbs catalyst, leading to a 2-pyrroline derivative, which can then be hydrogenated to the corresponding pyrrolidine. mdpi.com Another approach involves the reduction of an azide group to an amine, which then undergoes intramolecular cyclization. mdpi.com These methods are often highly efficient and can be used to set stereocenters with high precision.

Radical-Mediated Cyclization Approaches for N-Heterocycles

Radical cyclizations provide a versatile and powerful method for the synthesis of nitrogen heterocycles, including pyrrolidines. organicreactions.org These reactions proceed under mild conditions and are tolerant of a wide range of functional groups. organicreactions.org The most common mode of ring closure is a 5-exo cyclization, where a radical adds to an internal unsaturated bond. organicreactions.org Nitrogen-centered radicals, such as aminyl or amidyl radicals, can be generated from various precursors through methods like single-electron transfer, thermolysis, or photoredox catalysis. organicreactions.org These radical cyclizations can also be part of cascade reactions, allowing for the rapid construction of complex molecular frameworks. organicreactions.orgnih.gov For example, the addition of radicals to N-(arylsulfonyl)acrylamides can trigger cyclization cascades to build highly functionalized heterocyclic scaffolds. nih.govacs.org

1,3-Dipolar Cycloaddition Methodologies to Construct Pyrrolidine Rings

The 1,3-dipolar cycloaddition is one of the most powerful and widely used methods for constructing five-membered heterocyclic rings like pyrrolidines. numberanalytics.comnumberanalytics.com This reaction typically involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). nih.govmdpi.com This method is highly efficient and stereoselective, allowing for the creation of multiple stereocenters in a single step. nih.govacs.org Azomethine ylides can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the reaction of α-amino esters with aldehydes. mdpi.combeilstein-journals.org The high degree of regio- and stereocontrol makes this methodology particularly attractive for the synthesis of complex natural products and pharmaceuticals containing the pyrrolidine core. numberanalytics.comnih.gov

| Strategy | Key Intermediate/Reaction Type | Advantages | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Nucleophilic attack by an amine on an electrophile | High efficiency, good stereocontrol | nih.govorganic-chemistry.org |

| Radical-Mediated Cyclization | 5-exo cyclization of nitrogen-centered radicals | Mild conditions, functional group tolerance, cascade potential | organicreactions.org |

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of azomethine ylides and alkenes | High stereoselectivity, rapid complexity generation | numberanalytics.comnih.gov |

| Tert-Amino Effect | Cyclization involving an ortho-tert-amino group | Unique route for fused and spiro heterocycles | researchgate.netmdpi.com |

Application of the Tert-Amino Effect in Pyrrolidine Synthesis

The "tert-amino effect" describes a specific type of intramolecular cyclization involving ortho-substituted N,N-dialkylanilines or related heterocyclic systems. mdpi.com The reaction involves a ring closure between the β-carbon of a vinylic group and the α-carbon of an ortho-tert-amino group. researchgate.net While more commonly applied to the synthesis of fused heterocyclic systems, the principles can be adapted for the synthesis of spiro-fused pyrrolidines. mdpi.com This strategy involves the Knoevenagel condensation of a 5-tert-amino-substituted pyrazolone-4-carboxaldehyde with an active methylene compound, followed by cyclization. researchgate.net This effect provides a unique pathway to complex heterocyclic structures that might be difficult to access through other means. mdpi.com

Medicinal Chemistry and Biological Activity of 3 Amino 1 Benzylpyrrolidine 3 Carbonitrile and Its Derivatives

Role as a Key Building Block and Active Pharmaceutical Ingredient (API) in Drug Development

The 3-amino-1-benzylpyrrolidine-3-carbonitrile scaffold is a valuable building block in the synthesis of more complex molecules for pharmaceutical applications. The pyrrolidine (B122466) moiety itself is a crucial pharmacophore due to its hydrophilicity, basicity, and structural rigidity, making it an attractive starting point for drug design. nih.gov Modifications at various positions on the pyrrolidine ring can lead to compounds with optimized biological activity and enhanced target-specific interactions. nih.gov While the broader class of pyrrolidine derivatives are integral to many active pharmaceutical ingredients, specific documentation of "this compound" as a direct API is not extensively reported in the available literature. Its primary role appears to be that of a versatile chemical intermediate.

Pharmacological Applications and Therapeutic Potential of Pyrrolidine Scaffolds

The inherent structural features of the pyrrolidine ring have allowed for its incorporation into a multitude of compounds targeting a diverse array of biological targets. This has led to the investigation of pyrrolidine derivatives in numerous therapeutic areas.

Anti-Cancer Activities: Inhibition of Dihydrofolate Reductase (DHFR) and Antiproliferative Effects

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway and serves as a prime target for anticancer therapies. nih.gov Inhibition of DHFR disrupts the synthesis of nucleic acid precursors, leading to the cessation of cell proliferation. mdpi.com The pyrrolidine scaffold has been identified as a promising framework for the development of novel DHFR inhibitors. nih.gov

A series of 4-pyrrolidine-based thiosemicarbazones have been synthesized and evaluated for their DHFR inhibitory activity. nih.gov The nitrogen atom of the pyrrolidine ring is capable of forming hydrogen bonds with amino acid residues within the active site of DHFR, thereby enhancing the binding affinity of the compound. nih.gov The size and shape of the pyrrolidine ring are also well-suited for fitting into the active site pocket of the enzyme. nih.gov One of the synthesized 4-piperidine-based thiosemicarbazones, compound 5p , exhibited the highest inhibitory activity against the DHFR enzyme with an IC50 value of 13.70 ± 0.25 µM. nih.gov

The antiproliferative activity of various nitrile-containing derivatives has also been investigated against several human cancer cell lines. For instance, certain benzofuran-nicotinonitrile derivatives have demonstrated varying degrees of antiproliferative activity. semanticscholar.org Additionally, some 3-amino-N-phenyl-1H-indazole-1-carboxamides have shown interesting antiproliferative effects, with the most active compounds inhibiting the growth of numerous neoplastic cell lines at concentrations lower than 1 microM. nih.gov

Table 1: DHFR Inhibitory Activity of Piperidine-Based Thiosemicarbazone Derivatives

| Compound | IC50 (µM) against DHFR |

|---|---|

| 5p | 13.70 ± 0.25 |

| 5h | 15.62 ± 0.26 |

| 5o | 16.22 ± 0.37 |

| 5f | 18.27 ± 0.39 |

| 5m | 18.36 ± 0.52 |

| Methotrexate (Control) | 0.086 ± 0.07 |

This table is based on data for piperidine-based thiosemicarbazones, a related class of compounds to the subject of this article.

Anti-Diabetic Activities: Dipeptidyl Peptidase-4 (DPP-4) and Alpha-Glucosidase Inhibition

The pyrrolidine scaffold has been extensively utilized in the design of anti-diabetic agents, particularly as inhibitors of dipeptidyl peptidase-4 (DPP-4) and alpha-glucosidase.

DPP-4 Inhibition: DPP-4 inhibitors are a class of oral antidiabetic drugs that work by increasing the levels of incretin (B1656795) hormones, which help to regulate blood sugar levels. nih.gov A series of cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl derivatives have been synthesized and shown to be potent DPP-IV inhibitors. nih.gov One particular m-benzyl substituted derivative demonstrated the highest measured potency with an IC50 value of 1.3 nM. researchgate.net Another 2-benzylpyrrolidine (B112527) derivative, compound (2) , showed an IC50 of 0.3 ± 0.03 µM. oatext.com

Alpha-Glucosidase Inhibition: Alpha-glucosidase inhibitors work by delaying the absorption of carbohydrates from the small intestine, thereby reducing the post-meal increase in blood sugar. nih.gov A study of pyrrolidine derivatives revealed that a 4-methoxy analogue, compound 3g , exhibited noteworthy inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov The structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups, such as a p-OCH3 group, was beneficial for activity. nih.gov

Table 2: Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

|---|---|---|

| 3g (p-OCH3 analogue) | 26.24 ± 0.27 | 18.04 ± 0.67 |

| 3a | 36.32 | 47.19 |

| 3f | - | 27.51 |

| Acarbose (Control) | 5.50 ± 0.23 | 5.54 ± 0.23 |

| Metformin (Control) | 25.31 ± 0.74 | - |

Neurodegenerative Disease Targets: Cholinesterase (AChE and BChE) and Beta-Secretase 1 (BACE-1) Inhibition

Derivatives of the pyrrolidine scaffold have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's disease by targeting key enzymes such as cholinesterases and BACE-1.

Cholinesterase Inhibition: A series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety were synthesized and evaluated as cholinesterase inhibitors. nih.gov Compounds 15b and 15j showed submicromolar IC50 values towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), respectively. nih.gov Specifically, compound 15b had an eeAChE IC50 of 0.39 ± 0.11 µM, while compound 15j had an eqBChE IC50 of 0.16 ± 0.04 µM. nih.gov

BACE-1 Inhibition: BACE-1 is a key enzyme in the production of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. nih.gov A series of (3S,4S)-4-aminopyrrolidine-3-ol derivatives were synthesized and evaluated for their BACE1 inhibitory activity. nih.gov Compound 7c from this series exhibited an IC50 of 0.05 µM against BACE1. nih.gov

Table 3: Inhibitory Activity of Pyrrolidine and Related Derivatives against Neurodegenerative Disease Targets

| Compound | Target Enzyme | IC50 |

|---|---|---|

| 15b | AChE | 0.39 ± 0.11 µM |

| 15j | BChE | 0.16 ± 0.04 µM |

| 7c | BACE1 | 0.05 µM |

Compounds 15b and 15j are benzylpiperidine derivatives, a related scaffold.

Anti-Inflammatory and Immunomodulatory Effects: Chemokine Receptor 2 (CCR2) Antagonism

Chemokine Receptor 2 (CCR2) plays a role in inflammatory responses, and its antagonists are being investigated as potential anti-inflammatory agents. Novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and evaluated for their antagonistic activity against human CCR2. nih.gov Structure-activity relationship studies led to the identification of several potent hCCR2 antagonists. nih.gov For example, compound 71 from a series of (R)-3-aminopyrrolidine derivatives was found to have a CCR2b binding IC50 of 3.2 nM and an MCP-1-induced chemotaxis IC50 of 0.83 nM. nih.gov

Table 4: CCR2b Antagonistic Activity of a (R)-3-Aminopyrrolidine Derivative

| Compound | CCR2b Binding IC50 (nM) | MCP-1-Induced Chemotaxis IC50 (nM) | Ca2+ Flux IC50 (nM) |

|---|---|---|---|

| 71 | 3.2 | 0.83 | 7.5 |

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in the regulation of glucose and lipid metabolism. nih.gov PPARγ agonists, such as the thiazolidinediones, are used in the treatment of type 2 diabetes. nih.gov While the pyrrolidine scaffold is a component of various biologically active molecules, specific and detailed research findings on this compound derivatives as potent PPAR agonists are not extensively available in the reviewed literature. The general structural features of PPAR agonists often include a polar head group, a hydrophobic tail, and a linker, a motif into which a substituted pyrrolidine ring could potentially be incorporated. nih.gov

Kinase Inhibition: Abl and Phosphoinositide 3-Kinase (PI3K) Dual Inhibition

The development of dual inhibitors targeting multiple signaling pathways is a significant strategy in cancer therapy. The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a key factor in many cancers. lookchem.commdpi.com Simultaneously inhibiting both Abl kinase and PI3K has been explored as a therapeutic approach, particularly for conditions like Chronic Myeloid Leukemia (CML). nih.gov

Research into the (S)-3-aminopyrrolidine scaffold, the parent structure of this compound, has identified it as a promising framework for developing novel Abl and PI3K dual inhibitors. nih.gov A series of compounds based on this scaffold demonstrated moderate inhibitory activity against both Abl and PI3K kinases. nih.gov Molecular docking studies of these derivatives suggested that they could bind to both Abl and PI3K, although the binding to Abl was weaker compared to the established inhibitor, Imatinib. The cytotoxic effects of these compounds are thought to arise from the combined inhibition of both Abl and PI3K. nih.gov

The table below summarizes the inhibitory activity of a representative compound from the (S)-3-aminopyrrolidine series.

| Kinase | Inhibition Rate (%) at 10 µM |

| Abl | 15.3 |

| PI3K | 45.6 |

Anticonvulsant Properties

The pyrrolidine ring is a core structural feature in several established and investigational anticonvulsant drugs. nih.govpharmablock.com Specifically, derivatives of pyrrolidine-2,5-dione have been extensively studied for their potential to treat epilepsy. These compounds have shown efficacy in various preclinical models of seizures. nih.govmdpi.comnih.gov

Studies on hybrid compounds incorporating the pyrrolidine-2,5-dione ring have demonstrated significant anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure models, which are indicative of efficacy against generalized tonic-clonic and focal seizures, respectively. nih.govmdpi.com For instance, certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have shown broad-spectrum anticonvulsant properties. nih.gov The mechanism of action for some of these derivatives is believed to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.govmdpi.com

While these findings relate to pyrrolidine-2,5-dione derivatives, they highlight the potential of the broader pyrrolidine class as a source of new anticonvulsant agents. The specific anticonvulsant properties of this compound itself have not been detailed in the reviewed literature.

In Vitro and In Vivo Pharmacological Evaluation Methodologies

Cell-Based Assays and Cytotoxicity Studies (e.g., K562, MCF-7, HeLa, SH-SY5Y Cell Lines)

Cell-based assays are fundamental in early-stage drug discovery to determine the cytotoxic and antiproliferative effects of new chemical entities. For pyrrolidine-based compounds, a variety of cancer cell lines have been utilized to assess their potential as therapeutic agents.

K562 (Chronic Myeloid Leukemia): This cell line has been used to evaluate the cytotoxicity of (S)-3-aminopyrrolidine derivatives developed as dual Abl/PI3K inhibitors. Most compounds in one study showed promising cytotoxicity against K562 cells, although they did not induce apoptosis, suggesting a different mechanism of cell death. nih.gov

MCF-7 (Breast Cancer): Pyrrolidine derivatives have been evaluated for their cytotoxic effects against breast cancer cell lines. For example, certain synthetic pyrrolidinyl-diethylstilbestrol compounds demonstrated cytotoxicity against the MCF-7 cell line by causing cell cycle arrest in the G0/G1 phase. nih.gov

HeLa (Cervical Cancer): While a common cell line for cytotoxicity screening, specific studies detailing the effects of this compound on HeLa cells were not prominent in the reviewed literature. However, general studies on pyrrolidine derivatives have included this cell line. researchgate.net

SH-SY5Y (Neuroblastoma): This cell line is particularly relevant for compounds with potential neurological applications. In studies of pyrrolidine-2,5-dione derivatives with anticonvulsant activity, the SH-SY5Y cell line was used to assess neurotoxicity. One lead compound was found to have a favorable effect on the viability of these cells. nih.gov

Enzyme Inhibition Kinetics and Receptor Binding Assays

To elucidate the mechanism of action of novel compounds, enzyme inhibition and receptor binding assays are critical.

Enzyme Inhibition Kinetics: For kinase inhibitors, these assays quantify the potency of a compound, typically by determining the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). In the study of (S)-3-aminopyrrolidine derivatives as Abl/PI3K inhibitors, enzyme inhibition assays were used to screen and confirm their activity against these kinases. nih.gov The development of potent PI3K/mTOR dual inhibitors often relies on such assays to establish structure-activity relationships. mdpi.com

Receptor Binding Assays: These assays are used to determine if a compound interacts with specific receptors. Radioligand binding assays are a common method, where a radiolabeled ligand competes with the test compound for binding to the receptor. merckmillipore.com For pyrrolidine derivatives with potential CNS activity, binding assays for targets like GABAa receptors or serotonin (B10506) receptors are relevant. nih.gov For example, the mechanism of action for some anticonvulsant pyrrolidine-2,5-diones was investigated through binding assays for neuronal voltage-sensitive sodium and calcium channels. nih.govmdpi.com

Animal Model Studies for Efficacy and Pharmacodynamic Assessment

In vivo animal models are essential for evaluating the efficacy and pharmacodynamic properties of drug candidates before they can proceed to clinical trials. For anticonvulsant research, several well-established rodent models are used. mdpi.com

Maximal Electroshock Seizure (MES) Model: This model is used to identify compounds effective against generalized tonic-clonic seizures. mdpi.com An electrical stimulus is applied to induce a seizure, and the ability of a test compound to prevent the tonic hindlimb extension phase is measured. nih.govmdpi.com Numerous studies on pyrrolidine-2,5-dione derivatives have used the MES test to quantify their anticonvulsant potency (ED50). mdpi.comnih.govmdpi.com

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model: The scPTZ test is a model for myoclonic and absence seizures. nih.gov It involves administering a convulsive dose of pentylenetetrazole and observing whether the test compound can prevent or delay the onset of clonic seizures. mdpi.com This model has been used to characterize the anticonvulsant spectrum of various pyrrolidine derivatives. nih.govmdpi.comnih.gov

6 Hz Psychomotor Seizure Model: This model is considered a test for identifying agents that may be effective against therapy-resistant focal seizures. nih.govnih.gov It uses a low-frequency, long-duration electrical stimulus to induce a seizure. The efficacy of test compounds is determined by their ability to protect the animals from the seizure. mdpi.comnih.gov

The table below summarizes the use of these models in evaluating anticonvulsant pyrrolidine derivatives from various studies.

| Animal Model | Seizure Type Modeled | Purpose in Pyrrolidine Derivative Evaluation |

| Maximal Electroshock (MES) | Generalized tonic-clonic | To assess efficacy against major motor seizures. nih.govmdpi.commdpi.com |

| Subcutaneous PTZ (scPTZ) | Myoclonic, absence | To determine activity against non-convulsive seizure types. nih.govnih.gov |

| 6 Hz Psychomotor Seizure | Therapy-resistant focal | To identify compounds with potential for treating difficult-to-control epilepsy. mdpi.comnih.gov |

Structure Activity Relationship Sar Studies and Rational Design of 3 Amino 1 Benzylpyrrolidine Derivatives

Conformational Analysis and Stereochemical Impact on Biological Activity

The biological activity of 3-amino-1-benzylpyrrolidine derivatives is profoundly influenced by their three-dimensional structure. The non-planar, five-membered pyrrolidine (B122466) ring is not rigid and undergoes a phenomenon known as pseudorotation, allowing it to adopt various envelope and twist conformations. researchgate.net The specific conformation adopted can dictate the spatial orientation of its substituents, which is critical for optimal binding to a target protein. researchgate.netnih.gov

Stereochemistry is a pivotal factor in the biological action of these compounds. nih.gov The carbon at the 3-position (C3) is a chiral center, and the specific stereoisomer often determines the pharmacological effect. Different enantiomers and diastereomers can exhibit vastly different affinities for enantioselective biological targets like enzymes and receptors. researchgate.net This stereoselectivity can arise from differences in how each isomer fits into a binding pocket and can also affect drug transport and metabolism. nih.gov For instance, studies on chiral compounds have shown that only specific isomers may display significant biological activity, suggesting that uptake mechanisms, such as amino acid transport systems, can be stereoselective. nih.govnih.gov The spatial arrangement of the amino, benzyl (B1604629), and carbonitrile groups is therefore a key determinant of the molecule's ability to engage in specific, high-affinity interactions with its biological target.

Influence of Substituents on Pharmacological Efficacy and Selectivity

Systematic modification of the substituents on the 3-amino-1-benzylpyrrolidine core is a cornerstone of lead optimization. The nature, size, and electronic properties of groups at the pyrrolidine nitrogen (N1), the C3 amino group, and the benzyl moiety can dramatically alter pharmacological efficacy and selectivity.

The nitrogen atom of the pyrrolidine ring (N1) is a frequent point of modification in drug design, and it is considered a "privileged position" for substitution. nih.gov The substituent at this position plays a significant role in orienting the molecule within a binding site and can contribute to binding affinity through various interactions. The benzyl group is a common starting point, but its replacement with other aryl, heteroaryl, or alkyl groups can fine-tune the compound's properties.

In the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, for example, modifications at the N1 position have been explored to optimize potency and pharmacokinetic characteristics. The choice of substituent can influence metabolic stability and other drug-like properties. niper.gov.in

| N1 Substituent | Observed Impact on Activity | Reference Compound Class |

|---|---|---|

| Unsubstituted Benzyl | Serves as a foundational moiety for establishing baseline activity. | General Pyrrolidine Derivatives |

| Substituted Benzyl Groups | Modulates potency and selectivity based on the nature and position of the substituent. | DPP-IV Inhibitors researchgate.net |

| Heteroaromatic Rings | Can improve properties such as metabolic stability and solubility. niper.gov.in | Various Enzyme Inhibitors |

| Large, Bulky Groups | May enhance selectivity by exploiting specific pockets in the target's binding site. | Receptor Antagonists nih.gov |

The amino group at the C3 position is often a critical pharmacophoric element, typically engaging in key hydrogen bonding or ionic interactions with the biological target. Modifications at this site can have profound biological implications. SAR studies have shown that converting the primary amine to secondary or tertiary amines, or to amides and sulfonamides, can drastically alter potency and selectivity. nih.gov

For instance, in the development of antagonists for the CC chemokine receptor 2 (CCR2), novel 3-aminopyrrolidine (B1265635) derivatives were synthesized where this amino group was incorporated into more complex moieties. nih.gov These studies revealed that specific substitutions are required to achieve high antagonistic potency. nih.gov

| C3 Amino Modification | Biological Implication | Example Target Class |

|---|---|---|

| Primary Amine (-NH2) | Acts as a key hydrogen bond donor/acceptor or protonated interaction point. | CCR2 Antagonists nih.gov |

| Amide Formation (-NHCOR) | Can introduce additional interaction points and alter physicochemical properties. | Protease Inhibitors |

| Alkylation (-NHR, -NR2) | Modifies basicity and steric profile, which can tune selectivity and potency. | Various Receptor Ligands |

| Incorporation into Heterocycle | Leads to more rigid structures that can enhance binding affinity. nih.gov | CCR2 Antagonists |

The carbonitrile (cyano) group is a unique and valuable functional group in medicinal chemistry. nih.gov Its inclusion at the C3 position of the pyrrolidine ring imparts specific physicochemical properties that can be crucial for biological activity. The nitrile group is strongly electron-withdrawing and can serve as a hydrogen bond acceptor. nih.gov Its linear geometry and small size allow it to be well-tolerated in constrained binding pockets. nih.gov

The N-benzyl group is more than a simple bulky substituent; its aromatic ring provides a platform for extensive pharmacophore exploration. Adding substituents to the phenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule. This, in turn, affects binding affinity, selectivity, and pharmacokinetic parameters like metabolic stability. niper.gov.in

For example, studies on DPP-IV inhibitors based on a cyanopyrrolidine scaffold demonstrated that meta-substituted benzyl derivatives exhibited particularly potent activity. researchgate.net The introduction of electron-withdrawing or electron-donating groups, or halogen atoms, at the ortho, meta, or para positions can probe specific interactions within the target's binding site, leading to optimized lead compounds. nih.govmdpi.com

| Benzyl Ring Substitution | Effect on Pharmacological Profile | Example |

|---|---|---|

| Unsubstituted | Provides a baseline for lipophilic and potential π-π stacking interactions. | - |

| Halogens (F, Cl, Br) | Can increase binding affinity through halogen bonds and improve metabolic stability. | DPP-IV inhibitors researchgate.net |

| Small Alkyl Groups (e.g., -CH3) | Fill small hydrophobic pockets and can enhance potency. | Anti-proliferative agents nih.gov |

| Methoxy Groups (-OCH3) | Can act as hydrogen bond acceptors and alter electronic distribution. | Various CNS-active agents |

Scaffold Hopping Strategies from the 3-Amino-1-benzylpyrrolidine Core for Novel Chemotypes

Scaffold hopping is a powerful rational design strategy used to identify new core structures (chemotypes) while preserving the essential three-dimensional arrangement of key pharmacophoric features. niper.gov.innih.govbhsai.org Starting from the 3-amino-1-benzylpyrrolidine core, this approach aims to discover structurally novel compounds that bind to the same biological target, often with improved properties such as enhanced potency, better CNS penetration, a more favorable pharmacokinetic profile, or a stronger intellectual property position. nih.govnih.gov

A successful example of this strategy can be seen in the development of glycine (B1666218) transporter 1 (GlyT1) inhibitors. Researchers initiated a scaffold hopping exercise from known inhibitors to generate novel series. nih.govnih.gov This led to the discovery of potent inhibitors based on a [3.1.0] bicyclic system, which effectively mimicked the spatial orientation of the functional groups present in the original pyrrolidine-based leads. nih.gov Further hopping efforts led to other novel chemotypes, including [3.3.0]-based series, demonstrating the utility of this approach to rapidly access new chemical space without relying on high-throughput screening campaigns. nih.gov The key is to replace the central pyrrolidine ring with a different molecular framework that maintains the crucial vectors and interactions of the original pharmacophore. nih.govnih.gov

Computational Chemistry and in Silico Approaches to 3 Amino 1 Benzylpyrrolidine 3 Carbonitrile Research

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a small molecule to its macromolecular target. For analogs of 3-Amino-1-benzylpyrrolidine-3-carbonitrile, specifically amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs, docking studies have been instrumental in understanding their interaction with Dipeptidyl Peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. nih.gov

These investigations have revealed critical interactions within the DPP-IV active site. The cyanopyrrolidide moiety, a common feature in this class of inhibitors, typically forms a covalent bond or strong interaction with the catalytic serine residue (Ser630) of the enzyme. The benzyl (B1604629) group, corresponding to the substituent on the pyrrolidine (B122466) nitrogen, often occupies a hydrophobic pocket, contributing significantly to the binding affinity. The amino group on the pyrrolidine ring is also crucial, forming hydrogen bonds with acidic residues such as Glutamic acid (Glu205 and Glu206) and Tyrosine (Tyr662) in the S2 pocket of the enzyme.

A study on these analogs highlighted a five-point pharmacophore model (AAHPR.617) derived from their interactions, which consists of two hydrogen bond acceptors, one hydrophobic group, one positive-ionizable group, and one aromatic ring. nih.gov This model underscores the key chemical features necessary for potent DPP-IV inhibition and provides a framework for the rational design of new derivatives. The interactions predicted by docking studies are often validated by comparing the docked poses with experimentally determined crystal structures of similar inhibitors bound to the target protein.

Molecular Dynamics Simulations for Binding Conformation and Stability Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. This technique allows for the observation of conformational changes in both the ligand and the protein, providing deeper insights into the binding mechanism and the energetic contributions of various interactions.

Currently, there is a lack of publicly available research specifically detailing molecular dynamics simulations performed on this compound or its immediate analogs. However, the general application of MD simulations in drug discovery involves placing the docked ligand-protein complex in a solvent box and simulating the atomic motions over nanoseconds or even microseconds. mdpi.comnih.gov Researchers would typically analyze the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the hydrogen bond network to understand the persistence of key interactions. Such studies would be invaluable in confirming the stability of the binding mode predicted by docking and in refining the understanding of the compound's mechanism of action at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For pyrrolidine-based inhibitors of DPP-IV, including analogs of this compound, 3D-QSAR studies have been successfully applied to guide the design of more potent inhibitors. nih.govnih.govresearchgate.netnih.govclinicsearchonline.orgtandfonline.com

In a notable study on 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs, a robust 3D-QSAR model was developed. nih.gov This model demonstrated excellent statistical significance and predictive power, which is crucial for the reliable estimation of the activity of newly designed compounds.

The key findings from the QSAR model indicated that:

Hydrophobic and Aromatic Characteristics: These features are critical for high inhibitory activity. The model suggested that incorporating hydrophobic substituents would likely enhance the potency of the inhibitors. This aligns with the understanding that hydrophobic pockets in the enzyme's active site need to be appropriately filled.

Hydrogen Bond Acceptors: The presence of hydrogen bond acceptors positively contributes to the inhibitory activity, highlighting the importance of specific hydrogen bonding interactions with the protein.

Electron-Withdrawing Character: This property was also found to have a positive correlation with DPP-IV inhibition.

The statistical validation of the developed QSAR model is summarized in the table below, demonstrating its robustness and predictive capability.

| Statistical Parameter | Value | Description |

| r² | 0.9926 | The coefficient of determination, indicating a strong correlation between predicted and actual activity. |

| q² | 0.7311 | The cross-validated correlation coefficient, indicating good predictive power of the model. |

| F value | 671.7 | The Fisher ratio, indicating high statistical significance of the model. |

This QSAR model provides a set of guidelines for the structural modifications required to improve the DPP-IV inhibitory potency of this class of compounds.

Virtual Screening and Lead Identification Strategies (e.g., Support Vector Machine)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While various methods exist, machine learning approaches like Support Vector Machines (SVM) have gained prominence for their ability to classify compounds as active or inactive based on their physicochemical properties. idrblab.orgresearchgate.netresearchgate.net

There is no specific literature available that details the use of virtual screening with SVM for the identification of leads based on the this compound scaffold. However, the general workflow for such a strategy would involve:

Dataset Curation: A training set of known active and inactive compounds with structural similarities to the lead compound would be compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, hydrophobic) would be calculated for each compound in the training set.

SVM Model Training: An SVM model would be trained on this dataset to learn the relationship between the molecular descriptors and the biological activity. The model constructs a hyperplane in a high-dimensional space to separate the active from the inactive compounds.

Database Screening: The trained SVM model would then be used to screen large chemical databases, predicting the activity of compounds that have not been experimentally tested.

Hit Selection and Experimental Validation: The top-ranking compounds predicted to be active would be selected for further computational analysis (like docking and MD simulations) and subsequent experimental validation.

This approach, when applied to the pyrrolidine carbonitrile scaffold, could potentially lead to the discovery of novel and diverse lead compounds for further development.

Patent Landscape and Intellectual Property Analysis for 3 Amino 1 Benzylpyrrolidine 3 Carbonitrile

Trends in Patenting Activity Related to Pyrrolidine (B122466) Derivatives and their Applications

Patenting activity for pyrrolidine derivatives has been robust over the past few decades, driven by their broad therapeutic potential. A significant trend has been the exploration of these compounds as DPP-IV inhibitors. tandfonline.com The discovery that cyanopyrrolidines can effectively and selectively inhibit DPP-IV has led to a surge in patent applications for compounds with this core structure. wikipedia.org

Beyond diabetes, patent trends indicate a diversification of applications for pyrrolidine derivatives. There is a notable interest in their use as antibacterial agents, with research focusing on novel synthetic molecules to combat rising antimicrobial resistance. nih.gov Other significant areas of patenting activity include treatments for neurological disorders, cancer, and inflammatory conditions. researchgate.net The versatility of the pyrrolidine ring allows for extensive chemical modification, enabling the development of compounds with tailored pharmacological profiles, which continues to fuel patent filings in this area.

A key trend in the synthesis of pyrrolidine derivatives, as reflected in the patent literature, is the development of stereoselective methods to produce optically pure compounds, which is often crucial for therapeutic efficacy. mdpi.com

Table 1: Key Therapeutic Areas for Patented Pyrrolidine Derivatives

| Therapeutic Area | Key Applications | Representative Patent Focus |

| Metabolic Disorders | Type 2 Diabetes | Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors |

| Infectious Diseases | Bacterial Infections | Novel antibacterial agents |

| Neurological Disorders | Alzheimer's, Epilepsy, Pain | CNS-acting agents |

| Oncology | Various Cancers | Anticancer agents |

| Inflammatory Diseases | Rheumatoid Arthritis | Anti-inflammatory agents |

Key Patent Holders and Research Organizations in the Field

The patent landscape for pyrrolidine-based compounds, particularly DPP-IV inhibitors, is dominated by several major pharmaceutical companies. These organizations have invested heavily in research and development, resulting in a significant number of patents and marketed drugs.

Table 2: Major Patent Holders in the Field of Pyrrolidine-Based DPP-IV Inhibitors

| Company | Notable Marketed DPP-IV Inhibitors | Key Patent Focus |

| Novartis AG | Vildagliptin (Galvus®) | Cyanopyrrolidine derivatives |

| Merck & Co., Inc. | Sitagliptin (Januvia®) | Beta-amino acid-based inhibitors |

| Boehringer Ingelheim | Linagliptin (Tradjenta®) | Xanthine-based inhibitors |

| Eli Lilly and Company | - | Strategic alliances for DPP-IV inhibitor development pf-media.co.uk |

| Takeda Pharmaceutical Co. | Alogliptin (Nesina®) | Pyrimidinedione-based inhibitors |

In addition to these pharmaceutical giants, several academic and research institutions are actively contributing to the field. Their research often focuses on novel synthetic methodologies and the discovery of new biological targets for pyrrolidine derivatives. While they may not hold as many commercial patents, their work is frequently cited in patents filed by pharmaceutical companies, indicating their foundational role in innovation.

Identification of "White Spots" and Opportunities for Novel Intellectual Property

Despite the extensive patenting in the area of pyrrolidine derivatives, opportunities for novel intellectual property, or "white spots," still exist. A thorough analysis of the existing patent landscape reveals several potential avenues for innovation.

One significant "white spot" lies in the development of pyrrolidine derivatives with dual or multiple mechanisms of action. For instance, combining DPP-IV inhibition with other antidiabetic targets in a single molecule could offer improved glycemic control and a better side-effect profile. tandfonline.com

Another area ripe for innovation is the exploration of novel applications for existing pyrrolidine scaffolds. While much of the focus has been on DPP-IV, these compounds may have utility in other therapeutic areas that have been less explored in patent literature. For example, the anti-inflammatory or neuroprotective properties of certain pyrrolidine derivatives could be further investigated and patented for new indications.

Furthermore, there are opportunities to develop novel synthetic routes to 3-Amino-1-benzylpyrrolidine-3-carbonitrile and its analogs. Patents for more efficient, cost-effective, and environmentally friendly manufacturing processes could be highly valuable. google.com The development of prodrugs or novel formulations to improve the pharmacokinetic properties of these compounds also represents a significant opportunity for new patents.

Table 3: Potential "White Spot" Opportunities

| Area of Opportunity | Description | Potential for Novel IP |

| Dual-Target Inhibitors | Compounds that modulate multiple therapeutic targets simultaneously. | High |

| Novel Therapeutic Indications | Exploring existing scaffolds for new diseases beyond diabetes. | High |

| Improved Synthesis and Manufacturing | More efficient and scalable synthetic processes. | Medium to High |

| Novel Formulations and Prodrugs | Enhancing bioavailability and patient compliance. | Medium |

| Targeting Underexplored Biological Pathways | Investigating the effects of these compounds on less-studied cellular mechanisms. | High |

Strategic Implications for Academic Research and Collaborative Development

The current patent landscape has significant strategic implications for academic researchers and for fostering collaborations between academia and industry. The dominance of major pharmaceutical companies in the DPP-IV inhibitor market suggests that academic labs may find it challenging to directly compete in developing new drugs in this class without industry partners.

However, academia is well-positioned to explore the "white spot" areas identified above. Academic research can focus on high-risk, early-stage discovery of novel targets and mechanisms of action for pyrrolidine derivatives. This fundamental research can then form the basis for collaborations with pharmaceutical companies that have the resources for later-stage development and commercialization. weareaugustines.commit.edu

Strategic partnerships are crucial for translating academic discoveries into clinical applications. pinnaclelifescience.com Pharmaceutical companies are increasingly looking to academia for innovation to fill their drug pipelines. pf-media.co.ukpatsnap.com For academic institutions, collaborating with industry can provide access to funding, compound libraries, and expertise in drug development.

To maximize the potential for successful collaboration, academic researchers should consider the following strategies:

Focus on Novel Biology: Investigate the effects of this compound and related compounds on new and underexplored biological pathways.

Develop Platform Technologies: Create novel synthetic methodologies or screening platforms that can be licensed to industry partners.

Engage in Early-Stage Dialogue: Initiate conversations with pharmaceutical companies early in the research process to align research goals with industry needs.

Protect Intellectual Property: Proactively file for patent protection on novel discoveries to create valuable assets for licensing and collaboration.

Future Research Directions and Perspectives on 3 Amino 1 Benzylpyrrolidine 3 Carbonitrile

Exploration of Novel Therapeutic Areas and Target Identification

The structural framework of 3-Amino-1-benzylpyrrolidine-3-carbonitrile provides a versatile template for interacting with a variety of biological targets. Future research should systematically explore its potential across several key therapeutic areas, drawing inspiration from the activities of structurally related compounds.

Oncology: The benzylpyrrolidine core is a privileged scaffold in the design of anticancer agents. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have demonstrated potent anticancer activity against breast and lung cancer cell lines, with some exhibiting significant inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Furthermore, compounds featuring an aminopyrimidine scaffold, which shares electronic similarities with the aminonitrile group, have shown potent kinase inhibition. This suggests that this compound and its future derivatives could be investigated as inhibitors of kinases crucial for cancer cell proliferation and survival, such as Pyruvate Dehydrogenase Kinase 1 (PDK1), which is implicated in aggressive pancreatic cancers.

Neurological Disorders: The presence of the benzyl (B1604629) group and the pyrrolidine (B122466) ring is also significant in the context of neurological disorders. For example, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, a structurally analogous compound, has been identified as an endogenous amine in the brain and has been linked to Parkinson's disease. This raises the possibility that derivatives of this compound could be designed to modulate neuroreceptors or enzymes involved in neurodegenerative pathways.

Metabolic Diseases: The pyrrolidine scaffold is a key component of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. The cis-3-amino-4-(2-cyanopyrrolidide)-pyrrolidine template has been shown to yield potent DPP-IV inhibitors. This precedent strongly supports the investigation of this compound and its analogs as potential modulators of metabolic targets.

Future target identification studies should employ a combination of high-throughput screening against diverse panels of receptors and enzymes, as well as chemoproteomics approaches to identify novel binding partners within the cell.

| Potential Therapeutic Area | Potential Molecular Target(s) | Rationale based on Structurally Related Compounds |

| Oncology | VEGFR-2, PDK1, other kinases | Benzyl-containing compounds have shown anti-angiogenic and kinase inhibitory activity. |

| Neurological Disorders | Dopamine receptors, Monoamine oxidase | The 1-benzyl moiety is found in compounds with neuroactive properties. |

| Metabolic Diseases | DPP-IV | The aminopyrrolidine scaffold is a known pharmacophore for DPP-IV inhibition. |

Development of Greener and More Efficient Synthetic Methodologies

The advancement of this compound from a laboratory curiosity to a viable drug lead will depend on the development of synthetic routes that are not only efficient but also environmentally sustainable. Current synthetic strategies for the pyrrolidine ring often rely on multi-step processes that may involve hazardous reagents and generate significant waste.

Future research in this area should focus on several key principles of green chemistry:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are particularly promising. The 1,3-dipolar cycloaddition of azomethine ylides with olefins is a classic and powerful method for constructing the pyrrolidine ring and could be adapted for the synthesis of the target compound.

Use of Renewable Feedstocks and Benign Solvents: Exploring the use of bio-based starting materials and replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids.

Catalysis: Developing highly efficient and recyclable catalysts, including enzymatic and organocatalytic systems, to replace stoichiometric reagents. This can lead to milder reaction conditions and reduced energy consumption.

One-Pot Syntheses: Designing synthetic sequences where multiple transformations are carried out in a single reaction vessel, which can significantly reduce the need for purification of intermediates and minimize solvent usage. Decarboxylative [3+2] cycloaddition reactions using amino acids as starting materials represent a step in this direction.

| Green Chemistry Principle | Potential Synthetic Strategy | Advantages |

| Atom Economy | Multi-component reactions (e.g., Ugi or Passerini reactions followed by cyclization) | Reduced waste, increased efficiency. |

| Catalysis | Organocatalysis, Biocatalysis | Milder reaction conditions, reduced metal contamination. |

| One-Pot Synthesis | Tandem or domino reaction sequences | Fewer work-up and purification steps, reduced solvent use. |

| Benign Solvents | Aqueous synthesis, reactions in ionic liquids | Reduced environmental impact and improved safety. |

Integration of Multi-Target Drug Design Principles for Complex Diseases

Many common diseases, such as cancer, neurodegenerative disorders, and metabolic syndrome, are multifactorial in nature, involving the dysregulation of multiple biological pathways. The traditional "one-target, one-drug" approach is often insufficient to address such complexity. Multi-target drug design, which aims to create single molecules that can modulate multiple targets simultaneously, offers a more holistic therapeutic strategy.

The scaffold of this compound is well-suited for the application of multi-target design principles. The distinct regions of the molecule—the benzyl group, the pyrrolidine ring, and the aminonitrile moiety—can be systematically modified to incorporate pharmacophoric features that recognize different biological targets.

For example, in the context of cancer therapy, a derivative of this compound could be designed to inhibit both a key signaling kinase and a protein involved in drug resistance. This could be achieved by appending a known kinase-binding motif to the benzyl ring while modifying the aminonitrile portion to interact with an efflux pump.

Future research in this domain should involve:

Pharmacophore Hybridization: Combining the structural features of known ligands for different targets into a single molecule based on the this compound template.

Privileged Scaffold Decoration: Using the pyrrolidine ring as a central scaffold to orient different functional groups in a way that allows for simultaneous interaction with multiple binding sites.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to different targets and then linking them together using the this compound core as a linker.

Advancements in Computational and Experimental Synergies for Rational Drug Design

The integration of computational and experimental methods is crucial for accelerating the drug discovery process and for the rational design of novel therapeutics based on the this compound scaffold. A synergistic approach can help in prioritizing synthetic targets, predicting biological activities, and understanding the molecular basis of drug action.

Computational Approaches:

Molecular Docking and Virtual Screening: In silico screening of large compound libraries against the three-dimensional structures of potential biological targets can help in identifying promising derivatives of this compound for synthesis and biological evaluation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the role of specific molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of this compound analogs with their biological activities, enabling the prediction of the potency of new, unsynthesized compounds.

Experimental Validation:

The predictions from computational studies must be validated through rigorous experimental work. This includes:

In Vitro Assays: Measuring the binding affinity and functional activity of the synthesized compounds against the intended biological targets.

Cell-Based Assays: Evaluating the effects of the compounds on cellular processes, such as cell viability, proliferation, and signaling pathways.

In Vivo Studies: Assessing the efficacy, pharmacokinetics, and safety of the most promising compounds in animal models of disease.

The iterative cycle of computational design, chemical synthesis, and experimental testing will be instrumental in optimizing the therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-1-benzylpyrrolidine-3-carbonitrile, and how can reaction yields be improved?

- Methodology : Use multi-component reactions involving arylidene malononitriles or active methylene compounds (e.g., β-ketoesters) under mild conditions. For example, cyclization reactions with sodium methoxide in methanol have been effective for similar pyrrolidine-carbonitrile frameworks . Optimize stoichiometry and temperature (e.g., 50–80°C) to enhance regioselectivity and reduce byproducts. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

- Methodology :

- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond-length and angle data (e.g., C–C = 1.365–1.483 Å, C–N = 1.410–1.425 Å) .

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Validate with - and -NMR (e.g., δ ~7.3 ppm for aromatic protons) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

- Methodology : Use crystallographic data (e.g., torsion angles: C29–C30–C31–C32 = 179.6°) to build 3D models in Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Validate docking studies (e.g., Autodock Vina) against target proteins like kinases or GPCRs .

Q. What strategies address contradictions in reported reaction outcomes, such as unexpected byproducts during cyclization?

- Methodology :

- Mechanistic Analysis : Use -labeling or in-situ IR to track intermediates. For example, arylidene malononitrile intermediates may undergo competing [3+2] vs. [4+2] cycloadditions .

- Condition Screening : Compare polar aprotic solvents (DMF, DMSO) against protic solvents (MeOH, EtOH) to favor specific pathways. Additives like KCO can suppress side reactions .

Q. How does the electronic environment of the benzyl group influence stability under acidic/basic conditions?

- Methodology : Perform accelerated stability studies (40°C/75% RH) with LC-MS monitoring. For example, electron-withdrawing substituents (e.g., -F) on the benzyl ring may reduce hydrolysis rates. Compare degradation profiles at pH 1–14 .

Q. What are the best practices for functionalizing the amino group while preserving the pyrrolidine-carbonitrile core?

- Methodology : Use Boc-protection (tert-butyloxycarbonyl) for selective derivatization. For example, react with Boc anhydride in THF at 0°C, then deprotect with TFA to introduce sulfonamides or acyl groups. Confirm regiochemistry via -NROSY .

Data Contradiction Analysis

Q. Why do some studies report low yields (<50%) in cyclization steps, while others achieve >80%?

- Key Factors :

- Catalyst Choice : Sodium methoxide (NaOMe) may outperform weaker bases like EtN in methanol .

- Substrate Purity : Impurities in starting materials (e.g., 2-amino-pyrroles) can inhibit cyclization. Pre-purify via column chromatography .

Safety & Handling

Q. What safety protocols are critical when handling this compound in aqueous/organic mixtures?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.